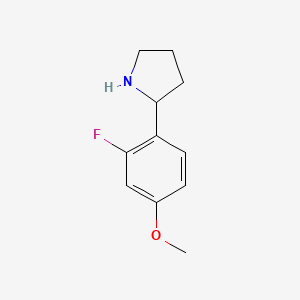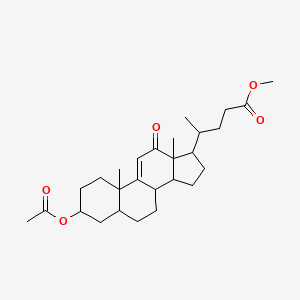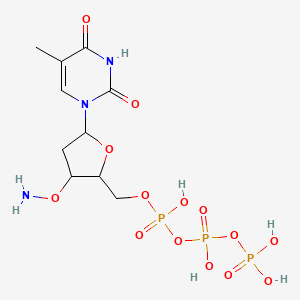
2-(2-Fluoro-4-methoxyphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-4-methoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid, followed by subsequent reactions to introduce the fluorine and methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Applications De Recherche Scientifique
2-(2-Fluoro-4-methoxyphenyl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards certain proteins and enzymes. The pyrrolidine ring provides structural rigidity and contributes to the compound’s overall three-dimensional conformation, which can affect its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine
- 2-(2-Fluoro-4-methoxyphenyl)pyridine
- 2-(2-Fluoro-4-methoxyphenyl)indole
Uniqueness
2-(2-Fluoro-4-methoxyphenyl)pyrrolidine is unique due to its specific combination of a fluorine atom and a methoxy group on the phenyl ring, along with the pyrrolidine ring structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
2-(2-fluoro-4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FNO/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
Clé InChI |
RLSHYPATHAWPAR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2CCCN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)







![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)

